molecular formula C11H15NO3 B1375664 2-Butoxy-3-nitrotoluene CAS No. 911804-98-3

2-Butoxy-3-nitrotoluene

Cat. No. B1375664
M. Wt: 209.24 g/mol
InChI Key: ZLHFRHIXCITJOW-UHFFFAOYSA-N
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Description

2-Butoxy-3-nitrotoluene is a chemical compound with the CAS Number: 911804-98-3. It has a molecular weight of 209.24 and its IUPAC name is 2-butoxy-1-methyl-3-nitrobenzene . It is used in various applications in the field of chemistry .


Synthesis Analysis

The synthesis of 2-Butoxy-3-nitrotoluene and similar compounds involves oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary or tertiary alcohols in the presence of oxygen .


Molecular Structure Analysis

The linear formula of 2-Butoxy-3-nitrotoluene is C11H15NO3 . The InChI code for this compound is 1S/C11H15NO3/c1-3-4-8-15-11-9(2)6-5-7-10(11)12(13)14/h5-7H,3-4,8H2,1-2H3 .


Chemical Reactions Analysis

Oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary or tertiary alcohols in the presence of oxygen was achieved . The products showed good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles to access selectively substituted aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Butoxy-3-nitrotoluene include a molecular weight of 209.24 and a linear formula of C11H15NO3 .

Scientific Research Applications

Thermal Decomposition and Safety

The study of 2-nitrotoluene (2-NT), closely related to 2-Butoxy-3-nitrotoluene, has been significant in understanding its thermal decomposition, which is crucial for industrial safety. Research using the Advanced Reactive System Screening Tool (ARSST) has revealed that 2-NT undergoes two major decomposition stages, with the "onset" temperatures around 300°C and 400°C. Additives like Na2SO4 and NaNO3 can increase the decomposition "onset" temperature, enhancing safety measures in handling and storage (Zhu et al., 2017).

Biodegradation for Environmental Remediation

Microorganisms play a pivotal role in detoxifying environmental pollutants like nitrotoluenes. A study on the degradation of 2-nitrotoluene by Micrococcus sp. strain SMN-1 demonstrated that immobilized cells in polyurethane foam (PUF) achieved higher degradation rates compared to freely suspended cells, offering a potential method for the bioremediation of nitrotoluene-contaminated environments (Mulla et al., 2013).

Enzymatic Transformation and Bioremediation

Research on 3-nitrotoluene dioxygenase from Diaphorobacter sp. strain DS2 has provided insights into the enzymatic processes involved in the biotransformation of nitrotoluenes. Structural and functional studies of this enzyme have elucidated the mechanisms by which it converts 3-nitrotoluene into less harmful compounds, highlighting the enzyme's potential application in bioremediation strategies (Kumari et al., 2017).

Advanced Detection Methods

The development of sensitive detection methods for nitrotoluenes is critical for both environmental monitoring and security applications. Research into the photo-dissociation of 2-nitrotoluene has revealed the potential for using spectroscopic techniques to detect vibrationally excited NO, a byproduct of nitrotoluene decomposition, indicating a novel approach for the detection of explosive compounds (Diez-y-Riega & Eilers, 2012).

Chemical Synthesis and Catalysis

The synthesis of 1-butoxy-4-nitrobenzene, a compound structurally similar to 2-Butoxy-3-nitrotoluene, demonstrates the application of multi-site phase-transfer catalysis (MPTC) in organic synthesis. This method, enhanced by ultrasound irradiation, offers an efficient pathway for producing nitroaromatic ethers, which are valuable in various chemical industries (Harikumar & Rajendran, 2014).

Safety And Hazards

The safety data sheet for similar compounds indicates that they can be harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . They are also toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

2-butoxy-1-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-4-8-15-11-9(2)6-5-7-10(11)12(13)14/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHFRHIXCITJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743107
Record name 2-Butoxy-1-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butoxy-3-nitrotoluene

CAS RN

911804-98-3
Record name 2-Butoxy-1-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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